Tris-succinimidyl aminotriacetate

Übersicht

Beschreibung

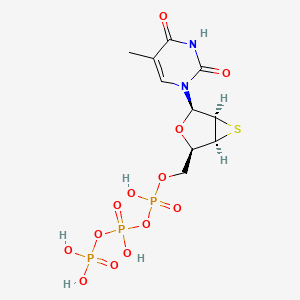

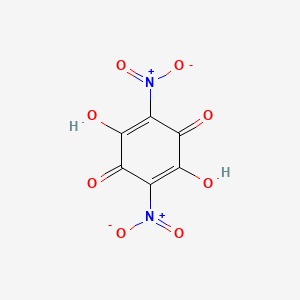

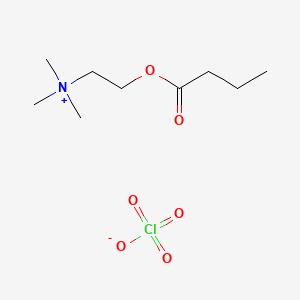

TSAT , also known as tris-(succinimidyl)aminotriacetate , is a novel trifunctional crosslinker. It contains three short spacer arms linked to a central nitrogen atom, with each arm terminating in an amine-reactive NHS-ester group. The reactive groups in TSAT are NHS esters, which specifically target amino groups (primary amines) in biomolecules .

Synthesis Analysis

The synthesis of TSAT involves the combination of succinimidyl groups with aminotriacetic acid. The resulting compound has three NHS-ester reactive sites, making it suitable for crosslinking proteins and other biomolecules. The synthetic process ensures that the spacers maintain an appropriate length for efficient crosslinking .

Molecular Structure Analysis

The chemical structure of TSAT consists of three short spacer arms (approximately 4.2 Å in length) connected to a central nitrogen atom. Each spacer arm terminates in an NHS-ester group. The overall molecular weight of TSAT is 482.36 g/mol .

Chemical Reactions Analysis

TSAT reacts with primary amines (amino groups) at pH 7-9 to form stable amide bonds. Its trifunctional nature allows it to crosslink multiple components, making it useful for protein-protein interactions and the construction of multicomponent aggregates. Importantly, TSAT is non-cleavable, ensuring long-lasting crosslinks .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Preparation of Multicomponent Aggregates

TSAT is utilized in the preparation of multicomponent aggregates due to its trifunctional nature. It can effectively crosslink multiple proteins or other molecules with primary amine groups, facilitating the study of complex molecular assemblies. This application is crucial for understanding the structure and function of multiprotein complexes in cellular processes .

Polymerization of Protein Interactions for Nearest-Neighbor Studies

Researchers use TSAT to polymerize protein interactions, which is essential for nearest-neighbor studies. This helps in mapping the spatial arrangement of proteins within a complex or between different complexes, providing insights into the molecular mechanisms of cellular machinery .

Core Molecule for the Construction of Dendritic Polymers

TSAT serves as a core molecule in the construction of dendritic polymers. Its three reactive NHS-ester groups allow for the controlled growth of dendrimer structures, which have applications in drug delivery, imaging, and as scaffolds for catalysis .

Crosslinking Agent in Bioconjugation

Due to its ability to form stable amide bonds with primary amines, TSAT is a valuable crosslinking agent in bioconjugation techniques. It is used to conjugate various biomolecules, including antibodies, peptides, and drugs, for targeted delivery and diagnostics .

Stabilization of Protein Structure

TSAT is used to stabilize the tertiary and quaternary structures of proteins. By crosslinking specific amino acid residues, researchers can lock proteins in a particular conformation, which is beneficial for structural studies and therapeutic applications .

Immobilization of Enzymes and Other Proteins

The crosslinking capability of TSAT is also applied in the immobilization of enzymes and other proteins onto solid supports. This is particularly useful in creating stable biocatalysts for industrial processes and biosensors for analytical applications .

Modification of Surface Properties

TSAT can modify the surface properties of materials by attaching functional groups that can interact with proteins or other biological molecules. This application is significant in the development of biomaterials and medical devices .

Study of Protein-Protein Interactions

Finally, TSAT is instrumental in studying protein-protein interactions. By crosslinking interacting proteins, it allows for the identification and characterization of interaction interfaces, which is vital for drug discovery and understanding disease mechanisms .

Safety And Hazards

Zukünftige Richtungen

Research on TSAT continues to explore its applications in protein labeling, structural biology, and drug development. Future studies may focus on optimizing its use, exploring new crosslinking strategies, and understanding its behavior in complex biological systems .

For further details and recent literature references, refer to the Crosslinker Application Guide .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[bis[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O12/c23-10-1-2-11(24)20(10)32-16(29)7-19(8-17(30)33-21-12(25)3-4-13(21)26)9-18(31)34-22-14(27)5-6-15(22)28/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIJYHIEQLQITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN(CC(=O)ON2C(=O)CCC2=O)CC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399961 | |

| Record name | Tri(N-succinimidyl) nitrilotriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris-succinimidyl aminotriacetate | |

CAS RN |

401514-72-5 | |

| Record name | Tri(N-succinimidyl) nitrilotriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrilotriacetic acid tri(N-succinimidyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tris-succinimidyl aminotriacetate acts as a triplex "hand" coupling reagent, efficiently conjugating molecules. For instance, it facilitates the binding of doxorubicin to bacterial magnetic nanoparticles, significantly enhancing drug loading compared to dual-functional linkers []. This conjugation enables targeted drug delivery to tumor cells, as demonstrated with c(RGDyK)-coupled superparamagnetic iron oxide nanoparticles loaded with doxorubicin [].

ANone: Tris-succinimidyl aminotriacetate proves valuable in several research areas:

- Hydrogel Development: It enables the chemical cross-linking of genetically engineered elastin-like polypeptides, leading to the formation of hydrogels with tunable stiffness and mechanical properties [].

- Targeted Drug Delivery: Its ability to conjugate molecules facilitates the development of targeted drug delivery systems, such as doxorubicin-loaded magnetic nanoparticles for cancer treatment [, ].

- Radiolabeling: Tris-succinimidyl aminotriacetate allows for the radiolabeling of peptides, enabling the study of receptor targeting in vivo. This is exemplified by its use in labeling a peptidomimetic integrin α_vß_3 antagonist with ^99mTc for tumor imaging [].

ANone: While a powerful tool, Tris-succinimidyl aminotriacetate presents limitations:

- Stability: Its limited stability in specific solutions necessitates careful consideration of experimental conditions and timeframes [].

- Rapid Hepatobiliary Uptake: In certain applications, rapid clearance through the hepatobiliary system can hinder its effectiveness, as observed with the ^99mTc-labeled integrin antagonist [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)

![4-Methylbenzyl-N-bis[daunomycin]](/img/structure/B1230730.png)

![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)